molecular formula C8H8N4 B2966199 5-(pyridin-3-yl)-1H-imidazol-2-amine CAS No. 103779-29-9

5-(pyridin-3-yl)-1H-imidazol-2-amine

Cat. No.: B2966199
CAS No.: 103779-29-9
M. Wt: 160.18
InChI Key: JQCRCHJYKDRKHT-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted with a pyridine ring at position 5 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its pyridinyl substituent enhances π-π stacking interactions in biological targets, while the amine group facilitates hydrogen bonding.

Properties

IUPAC Name

5-pyridin-3-yl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCRCHJYKDRKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103779-29-9
Record name 4-(pyridin-3-yl)-1H-imidazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyridin-3-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(pyridin-3-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(pyridin-3-yl)-1H-imidazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable heterocyclic structure .

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-imidazol-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

4-(Pyridin-3-yl)-1H-imidazol-2-amine dihydrochloride

  • Structure : Pyridin-3-yl at position 4 of imidazole.
  • Molecular Weight : ~165.24 g/mol (free base; dihydrochloride form adds ~72.92 g/mol) .

Pyridine Substitution Modifications

N-(3-Fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine

  • Structure : 6-Methylpyridin-2-yl at position 5; indazol-5-yl and deuterated methyl groups enhance metabolic stability.
  • Key Differences : The 6-methylpyridin-2-yl group may improve hydrophobic interactions in the ALK5 binding pocket compared to pyridin-3-yl.

Aromatic vs. Heteroaromatic Substituents

5-(4-Fluorophenyl)-1H-imidazol-2-amine

  • Structure : Fluorophenyl at position 5 instead of pyridinyl.
  • Molecular Weight : ~469.94 g/mol (with additional substituents) .
  • Key Differences : Replacement of pyridinyl with fluorophenyl eliminates nitrogen-mediated hydrogen bonding but introduces enhanced lipophilicity, favoring blood-brain barrier penetration.

Functional Group Additions

(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Structure : Trifluoromethyl-imidazole and pyridin-3-yl-phenyl groups.
  • Molecular Weight : 546.1 g/mol .
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic resistance, while the extended aromatic system enhances target selectivity.

Comparative Data Table

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Biological Activity Source
5-(Pyridin-3-yl)-1H-imidazol-2-amine 5 (imidazole) Pyridin-3-yl, NH₂ ~160.18 Potential kinase inhibition
4-(Pyridin-3-yl)-1H-imidazol-2-amine 4 (imidazole) Pyridin-3-yl, NH₂ ~165.24 (free base) Not reported
5-(6-Methylpyridin-2-yl)-1H-imidazol-2-amine derivative 5 (imidazole) 6-Methylpyridin-2-yl, indazol-5-yl ~469.94 ALK5 inhibition (IC₅₀ < 10 nM)
5-(4-Fluorophenyl)-1H-imidazol-2-amine 5 (imidazole) 4-Fluorophenyl, NH₂ ~469.94 Antimicrobial activity
Trifluoromethyl-imidazole analog Multiple CF₃, pyridin-3-yl-phenyl 546.1 High target affinity

Research Findings and Implications

  • ALK5 Inhibition : Substitution at position 5 with pyridinyl or methylpyridinyl enhances kinase binding, as seen in the deuterated indazolyl derivative .
  • Antimicrobial Activity : Fluorophenyl-substituted analogs exhibit growth inhibition against microbes, likely due to increased membrane permeability .
  • Metabolic Stability : Deuterated methyl (methyl-d3) and trifluoromethyl groups reduce oxidative metabolism, improving pharmacokinetics .

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